![molecular formula C17H18N6O2 B2941551 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921530-90-7](/img/structure/B2941551.png)
5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a compound that falls under the category of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . Various methods have been developed for the synthesis of 1,2,4-triazoles, including the use of secondary amides and hydrazides . Other methods involve the use of N-tosylhydrazones as substrates for the synthesis of 1,2,4-triazoles .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . Due to their structural characteristics, both types of triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
Triazoles are known for their versatile chemical reactivity. They can undergo a variety of chemical reactions, making them useful in the synthesis of a wide range of pharmaceuticals . They are also important in organocatalysis, agrochemicals, and materials science .Physical And Chemical Properties Analysis
Triazoles are known for their relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation . These properties make them attractive candidates for the development of new drugs .Applications De Recherche Scientifique
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . Therefore, “5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione” could potentially be used as an antibacterial agent.
Antimicrobial Activity
The position of the hydroxyl group in the structure does not significantly affect antimicrobial activity . This suggests that “5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione” could have promising antimicrobial properties.
Chemopreventive and Chemotherapeutic Effects
Mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer . Given the structural similarities, “5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione” could potentially be used in cancer treatment.
Antiviral Drugs
1,2,4-triazole based compounds are active agents against a number of DNA and RNA viruses . Therefore, “5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione” could potentially be used as an antiviral drug.
Anti-Infective Drugs
1,2,4-triazolethiones might be suitable as antiviral and anti-infective drugs . Therefore, “5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione” could potentially be used as an anti-infective drug.
HIV Treatment
Compounds with a 1,2,4-triazole ring have been proved as treatment for HIV-1 . Therefore, “5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione” could potentially be used in the treatment of HIV.
Mécanisme D'action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of triazole compounds have been studied extensively . These studies could provide insights into the potential ADME properties of 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione.
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of triazole compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-3-4-10-22-12-14(24)18-17(25)21(2)15(12)23-13(19-20-16(22)23)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTGHHBGZMRADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16801854 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)
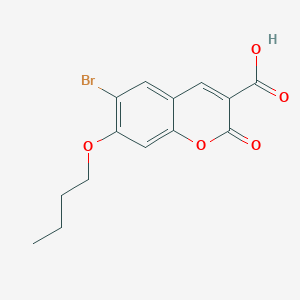
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)
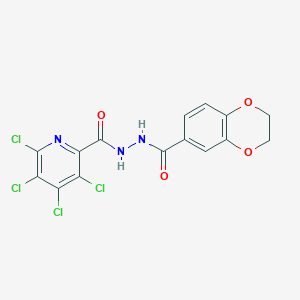
![N-{4-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2941476.png)
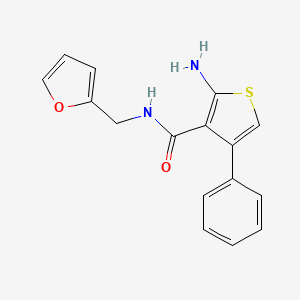
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2941479.png)


![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclopentan-1-ol](/img/structure/B2941483.png)
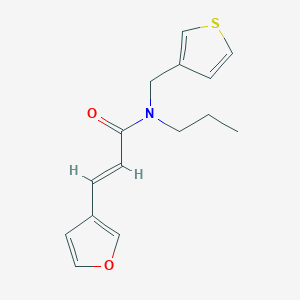

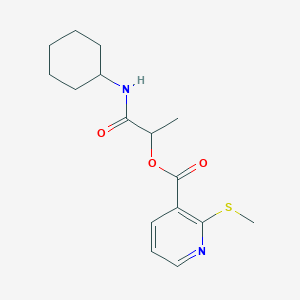
![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2941490.png)